molecular formula C8H14O3 B13839274 5-Ethyl-2-methyl-1,3-dioxane-5-carbaldehyde

5-Ethyl-2-methyl-1,3-dioxane-5-carbaldehyde

Cat. No.: B13839274
M. Wt: 158.19 g/mol
InChI Key: JJEFVWDSGCQYPM-UHFFFAOYSA-N
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Description

5-Ethyl-2-methyl-1,3-dioxane-5-carbaldehyde is an organic compound characterized by its dioxane ring structure with ethyl and methyl substituents

Preparation Methods

The synthesis of 5-Ethyl-2-methyl-1,3-dioxane-5-carbaldehyde typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the formation of the dioxane ring. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

5-Ethyl-2-methyl-1,3-dioxane-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Ethyl-2-methyl-1,3-dioxane-5-carbaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.

    Biology: The compound’s derivatives may have potential biological activities, making it a subject of study in medicinal chemistry.

    Industry: It can be used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-Ethyl-2-methyl-1,3-dioxane-5-carbaldehyde exerts its effects involves interactions with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The dioxane ring structure may also play a role in stabilizing the compound and facilitating its interactions with target molecules.

Comparison with Similar Compounds

Similar compounds to 5-Ethyl-2-methyl-1,3-dioxane-5-carbaldehyde include:

    5-Ethyl-1,3-dioxane-5-methanol: This compound has a hydroxymethyl group instead of an aldehyde group.

    4-(5,5-Dimethyl-1,3-dioxan-2-yl)benzaldehyde: This compound has a benzaldehyde group attached to the dioxane ring. The uniqueness of this compound lies in its specific substituents and the resulting chemical properties, which may offer distinct advantages in certain applications.

Properties

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

5-ethyl-2-methyl-1,3-dioxane-5-carbaldehyde

InChI

InChI=1S/C8H14O3/c1-3-8(4-9)5-10-7(2)11-6-8/h4,7H,3,5-6H2,1-2H3

InChI Key

JJEFVWDSGCQYPM-UHFFFAOYSA-N

Canonical SMILES

CCC1(COC(OC1)C)C=O

Origin of Product

United States

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